![molecular formula C13H19N3O3S B5591552 N-1,9-dioxaspiro[5.5]undec-4-yl-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5591552.png)
N-1,9-dioxaspiro[5.5]undec-4-yl-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"N-1,9-dioxaspiro[5.5]undec-4-yl-4-methyl-1,2,3-thiadiazole-5-carboxamide" is a compound that falls under the broader category of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been explored for various applications in medicinal chemistry.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves reactions between different chemical moieties. For instance, Baylis et al. (1993) described the synthesis of 5-hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones, which are structurally related to the compound , using reactions between 2-lithiated benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides (Baylis et al., 1993).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is critical to their chemical behavior and potential applications. Zeng et al. (2021) conducted a study on a 1,5-dioxaspiro[5.5] derivative, analyzing its crystal structure and thermodynamic properties, which can provide insights into the molecular structure of similar compounds (Zeng et al., 2021).
Chemical Reactions and Properties
Thiadiazole derivatives exhibit various chemical reactions due to their unique structure. Göktaş et al. (2012) explored the synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds, revealing the specific reactions and structure-activity relationships pertinent to this class of compounds (Göktaş et al., 2012).
Physical Properties Analysis
The physical properties of thiadiazole derivatives like melting points, solubility, and crystalline structure are crucial for their practical applications. These properties can be inferred from similar studies on thiadiazole compounds.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and chemical interactions, are key to understanding the applications of thiadiazole derivatives. Research on similar compounds, such as the study by Tiwari et al. (2017) on N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, can provide relevant insights (Tiwari et al., 2017).
properties
IUPAC Name |
N-(1,9-dioxaspiro[5.5]undecan-4-yl)-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-9-11(20-16-15-9)12(17)14-10-2-5-19-13(8-10)3-6-18-7-4-13/h10H,2-8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBPSADDHJZWQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2CCOC3(C2)CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.